![molecular formula C10H10ClNO3 B1470416 2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1780349-23-6](/img/structure/B1470416.png)
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Übersicht
Beschreibung
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have shown antimicrobial activity against gram-positive and gram-negative bacteria .
Mode of Action
It’s worth noting that similar compounds, such as 2-(7-fluoro-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2h-isoindoline-1,3-diones, have been identified as inhibitors of protoporphyrinogen oxidase (protox) .
Biochemical Pathways
The inhibition of protoporphyrinogen oxidase (protox) by similar compounds suggests that it may affect the heme biosynthesis pathway .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
It’s worth noting that the antimicrobial activity of similar compounds was enhanced by the presence of a fluorine atom .
Biochemische Analyse
Biochemical Properties
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to protoporphyrinogen oxidase, an enzyme responsible for the oxidation of protoporphyrinogen to protoporphyrin. This interaction inhibits the enzyme’s activity, leading to the accumulation of protoporphyrinogen and subsequent disruption of cellular processes . Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells and tissues.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protoporphyrinogen oxidase leads to the disruption of heme biosynthesis, which in turn affects cellular respiration and energy production . Furthermore, this compound has been observed to alter the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation, thereby impacting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects primarily through the inhibition of protoporphyrinogen oxidase. By binding to the enzyme’s active site, it prevents the oxidation of protoporphyrinogen, leading to the accumulation of this substrate and subsequent disruption of cellular processes . Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with persistent inhibition of protoporphyrinogen oxidase, leading to sustained disruption of cellular processes and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit protoporphyrinogen oxidase without causing significant toxicity . At higher doses, it may induce adverse effects, such as oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The inhibition of protoporphyrinogen oxidase by this compound disrupts the heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen and other intermediates . This disruption affects metabolic flux and metabolite levels, ultimately impacting cellular respiration and energy production. Additionally, this compound may interact with other metabolic enzymes, further influencing metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. These interactions enable the compound to localize to specific cellular compartments and accumulate in target tissues . The distribution of this compound is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins. Understanding these factors is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to the mitochondria, where it exerts its inhibitory effects on protoporphyrinogen oxidase . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct it to the mitochondria. This localization is essential for its biochemical and cellular effects, as it ensures the compound’s interaction with its target enzyme and other biomolecules within the mitochondria.
Eigenschaften
IUPAC Name |
2-(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-1-2-8-9(3-6)15-5-7(12-8)4-10(13)14/h1-3,7,12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVYIJKFSYFJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


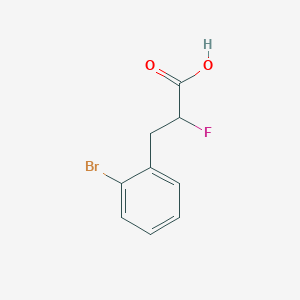

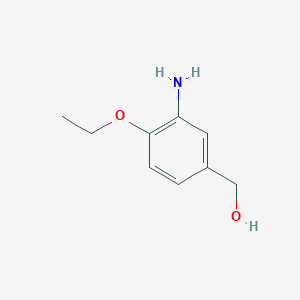
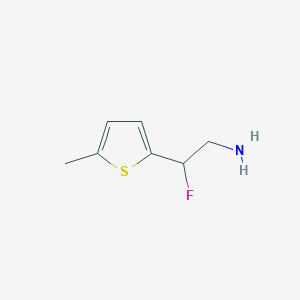



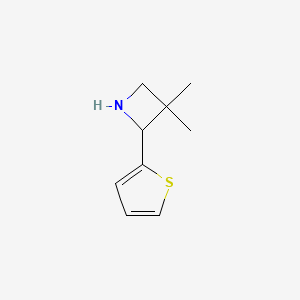
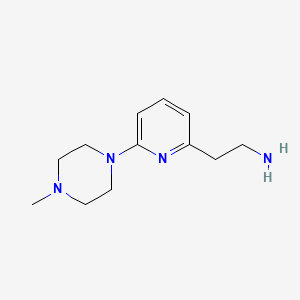

![2-(3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1470353.png)



